molecular formula C8H8ClN3 B2729817 3-Cyanobenzamidine Hydrochloride CAS No. 228722-01-8

3-Cyanobenzamidine Hydrochloride

Cat. No. B2729817
CAS RN: 228722-01-8
M. Wt: 181.62
InChI Key: UIISHESBWIBGED-UHFFFAOYSA-N
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Description

3-Cyanobenzamidine hydrochloride (3-CBA-HCl) is a small organic molecule that is used in a variety of laboratory experiments. It is a colorless, water-soluble compound with a molecular weight of 214.64 g/mol. It is a versatile reagent that is used in a variety of synthetic reactions and can be used to synthesize a wide range of compounds. It is also used in the study of enzyme kinetics and in the preparation of pharmaceuticals.

Scientific Research Applications

Understanding Poly(ADP-ribosylation) Inhibition

3-Aminobenzamide, a structural analogue to 3-Cyanobenzamidine Hydrochloride, inhibits poly(ADP-ribosylation), impacting DNA repair processes in human fibroblasts. Studies reveal that it enhances cytotoxicity in cells with DNA damage from alkylating agents or irradiation, suggesting a role in modifying DNA repair mechanisms. This inhibition could be valuable in researching cellular responses to DNA damage and the dynamics of repair processes, with implications for understanding cancer biology and therapeutic interventions (Boorstein & Pardee, 1984).

Photocatalytic Degradation Studies

The study on photocatalytic degradation of propyzamide, a structurally similar compound to 3-Cyanobenzamidine Hydrochloride, highlights the potential of using advanced oxidation processes for environmental remediation. This research could provide insights into the degradation pathways and efficacy of photocatalytic processes in treating water contaminated with similar compounds, thus contributing to environmental science and pollution control efforts (Torimoto et al., 1996).

Renal-targeted Drug Delivery

Research on renal-targeted delivery systems, such as TRX-20-modified liposomes, offers a glimpse into the potential of 3-Cyanobenzamidine Hydrochloride derivatives for targeted therapeutic applications. Such studies are pivotal for the development of more effective and less toxic treatments for glomerular diseases, showcasing the compound's utility in biomedical research and drug development (Yuan et al., 2017).

Synthesis and Analysis in Drug Development

The synthesis and analytical profiling of N-(3-methylphenyl)-N'-cyanobenzamidine and its analogues, closely related to 3-Cyanobenzamidine Hydrochloride, underline the importance of chemical synthesis in drug discovery. Such research supports the development of novel pharmaceuticals by providing foundational knowledge on the stability, biotransformation, and pharmacological properties of potential drug candidates (Pfeifer et al., 1981).

Novel Neuroprotective Agents

Investigations into novel isothiourea derivatives, which include structural motifs similar to those in 3-Cyanobenzamidine Hydrochloride, demonstrate the compound's relevance in neuroscience research. These studies explore the neuroprotective and cognition-enhancing properties of such derivatives, contributing to our understanding of neurodegenerative diseases and the search for effective treatments (Perlovich et al., 2009).

properties

IUPAC Name

3-cyanobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIISHESBWIBGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzamidine Hydrochloride

Synthesis routes and methods

Procedure details

In analogy to Example 1 b), from 1,3-dicyanobenzene and sodium methylate in methanol followed by ammonium chloride there is obtained 3-cyano-benzamidine hydrochloride and therefrom with diethyl (2-methoxy-phenoxy)malonate there is obtained rac.-3-[5-(2-methoxy-phenoxy)-4,6-dioxo-1,4,5,6-tetrahydro-pyrimidin-2-yl]-benzonitrile as a white product. From this compound with PCl5 and POCl3 there is obtained 3-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidin-2-yl]-benzonitrile with a melting point of 155-156° from EtOAc. Reaction with 4-tert.-butylbenzenesulphonamide K yields 4-tert.-butyl-N-[6-chloro-2-(3-cyanophenyl)-5-(2-methoxyphenoxy)-pyrimidin-4-yl]-benzenesulphonamide.
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